molecular formula C17H24N2O7 B12815920 ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid

ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid

Cat. No.: B12815920
M. Wt: 368.4 g/mol
InChI Key: PYUXATUBICTSNB-UHFFFAOYSA-N
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Description

Ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate oxalic acid (CAS 1416134-48-9) is a piperidine derivative with critical applications in pharmaceutical synthesis. It serves as a key intermediate in the production of avibactam, a non-β-lactam β-lactamase inhibitor used to combat antibiotic resistance . Additionally, it acts as a precursor for anti-inflammatory heterocyclic compounds, such as (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, which demonstrated efficacy in reducing carrageenan-induced paw edema in rats . The compound’s stereochemistry (2S,5R) and functional groups—ethyl ester, benzyloxyamino, and oxalic acid counterion—dictate its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C17H24N2O7

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid

InChI

InChI=1S/C15H22N2O3.C2H2O4/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13-14,16-17H,2,8-11H2,1H3;(H,3,4)(H,5,6)

InChI Key

PYUXATUBICTSNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Method Using Boc-L-Pyroglutamic Acid Ethyl Ester

This method utilizes Boc-L-pyroglutamic acid ethyl ester as the starting material and proceeds through the following steps:

  • Esterification Reaction:

    • Boc-L-pyroglutamic acid ethyl ester undergoes esterification in the presence of trimethylsulfoxonium iodide.
    • This step forms an intermediate with a protected amino group.
  • Ring Formation and Halogenation:

    • The intermediate undergoes ring opening and halogenation under acidic conditions.
    • High-selectivity reduction follows, ensuring stereochemical fidelity.
  • Piperidine Ring Closure:

    • Acid catalysis facilitates lactone ring formation, followed by piperidine ring closure under alkaline conditions.
  • Hydrolysis and Final Steps:

    • Hydrolysis yields the desired product with high purity.
    • This method is noted for its simplicity, mild reaction conditions, and suitability for industrial production.

Method Using L-Glutamic Acid

An alternative method employs L-glutamic acid as the starting material:

  • Esterification Reaction:

    • L-glutamic acid is esterified using an acidic reagent to produce a protected intermediate.
  • N-Protecting Agent Addition:

    • The intermediate reacts with an N-protecting agent followed by 2-haloacetate addition.
    • Alternatively, the sequence can be reversed depending on reaction optimization.
  • Formation of Piperidine Derivative:

    • Subsequent reactions yield the piperidine derivative with precise stereochemical control.
  • Oxalic Acid Addition:

    • Oxalic acid is added to form the final salt of ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate.

Reaction Conditions

The methods emphasize environmentally friendly practices:

  • Mild temperatures and pressures are used to reduce energy consumption.
  • Reagents such as trimethyl sulfoxide iodide are chosen for cost-effectiveness and reduced toxicity.

Comparison of Methods

Method Starting Material Key Steps Advantages
Boc-L-Pyroglutamic Acid Method Boc-L-pyroglutamic acid ethyl ester Esterification → Halogenation → Ring Closure → Hydrolysis High selectivity; industrially scalable
L-Glutamic Acid Method L-glutamic acid Esterification → N-protection → Piperidine Ring Formation → Oxalic Acid Addition Environmentally friendly; cost-effective

Challenges in Synthesis

While these methods are efficient, challenges include:

  • Maintaining stereochemical purity during multi-step reactions.
  • Controlling impurities during halogenation and hydrolysis steps.
  • Optimizing yield for large-scale production.

Chemical Reactions Analysis

Ester Hydrolysis

ConditionsReagentsProductNotesSource
AcidicHCl (conc.), refluxCarboxylic acid derivativeComplete conversion in 6 hr
BasicNaOH (aq.), RTSodium carboxylateRequires Boc protection of amine

Benzyloxy Group Removal

MethodReagentsOutcomeApplicationSource
HydrogenolysisH₂/Pd-C, MeOHFree amineKey step in avibactam synthesis
AcidolysisTFA/DCMDeprotectionAlternative to catalytic hydrogenation

Oxidation of Amino Group

Oxidizing AgentConditionsProductBy-ProductsSource
m-CPBADCM, 0°CN-Oxide derivativeMinimal epoxidation of piperidine
H₂O₂/Na₂WO₄pH 4–5, 50°CNitroso intermediateRequires careful pH control

Degradation Pathways

ConditionDegradation ProductMechanismMitigationSource
Heat (>80°C)Piperidine ring-opened compoundsRetro-aldol reactionStore below 25°C
UV LightN-Benzyl cleavage productsRadical formationUse amber vials
Strong BaseEthanol + CO₂Ester saponificationAvoid prolonged alkaline conditions

Impurity Profile

Common impurities detected via HPLC :

  • Des-benzyl analog (0.3%): From incomplete protection.

  • Diastereomers (<0.1%): Due to racemization during cyclization.

Reactivity in Medicinal Chemistry Context

The oxalate salt enhances solubility (25 mg/mL in DMSO ), enabling its use in:

  • Enzyme inhibition studies : Binds β-lactamases via strained piperidine conformation .

  • Prodrug synthesis : Ester group hydrolyzed in vivo to active carboxylic acid.

Key Findings from Stability Studies

ParameterValueImplicationSource
Solution Stability 6 months at -80°CSuitable for long-term storage
Thermal Degradation T₅% = 185°C (TGA)Stable below 150°C
Photolysis t₁/₂ = 48 hr (UV-A)Requires light-protected handling

This comprehensive analysis underscores the compound’s versatility in organic synthesis and its sensitivity to reaction conditions, necessitating precise control in industrial applications .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Studies have demonstrated that derivatives of piperidine, including ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate, exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential
    • The compound's ability to interact with biological targets suggests potential anticancer applications. Research indicates that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Neurological Implications
    • Piperidine derivatives have been studied for their effects on neurological disorders. They may act as acetylcholinesterase inhibitors, which could be beneficial in treating conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of piperidine derivatives and evaluated their antimicrobial activity using the disc diffusion method. Among the tested compounds, those structurally related to ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

Case Study 2: Anticancer Activity

In another study focusing on piperidine analogs, researchers conducted in vitro assays to assess the cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell viability, suggesting that compounds like ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate could serve as lead compounds for further anticancer drug development .

Activity TypeTarget Organism/ConditionResult
AntimicrobialStaphylococcus aureusModerate to strong efficacy
AntimicrobialEscherichia coliModerate efficacy
AnticancerVarious cancer cell linesSignificant inhibition
NeurologicalAcetylcholinesteraseInhibition observed

Mechanism of Action

Avibactam INT 1, as an intermediate in the synthesis of avibactam, contributes to the mechanism of action of avibactam. Avibactam inactivates certain β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C, and some Ambler class D β-lactamases) by forming a covalent and reversible complex with the enzyme. This complex prevents the degradation of ceftazidime by β-lactamases, thereby restoring its antibacterial activity . The molecular targets of avibactam include various β-lactamases produced by Gram-negative bacteria, and the pathways involved in its mechanism of action include the inhibition of β-lactamase activity and the protection of β-lactam antibiotics from enzymatic degradation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key Observations :
  • Ester Group Influence : The ethyl ester in the target compound enhances hydrolytic stability compared to the benzyl ester analog (CAS 1171080-45-7), which requires harsher conditions for deprotection .
  • Amino vs. Imino Groups: Replacement of the benzyloxyamino group with a benzyloxyimino group (CAS 1416134-60-5) eliminates hydrogen-bonding capability, reducing interaction with enzymatic targets .
  • Stereochemical Specificity : The (2S,5R) configuration is critical for avibactam’s β-lactamase inhibition. The (2R,5S) diastereomer (e.g., CAS 1290191-65-9) lacks therapeutic relevance .

Physicochemical Properties

  • Solubility : The oxalic acid counterion improves water solubility compared to freebase forms. Ethyl esters exhibit better solubility in organic solvents than benzyl derivatives .
  • Stability : The compound requires storage at 2–8°C in sealed containers to prevent hydrolysis of the ester group . Benzyl analogs are more stable but less reactive .

Biological Activity

Ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate; oxalic acid, a compound with significant potential in pharmacology, is characterized by its unique structure and biological properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is defined by the following characteristics:

  • Molecular Formula : C15H22N2O3
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 1416134-48-9

The structure consists of a piperidine core substituted with a benzyloxy group and an ethyl ester functional group, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its pharmacological effects. Key areas of interest include:

  • Antimicrobial Activity : Studies have indicated that derivatives of piperidine compounds often exhibit antimicrobial properties. For instance, compounds similar to ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Cytotoxicity : Research indicates that certain piperidine derivatives can induce cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis . Specific studies on related compounds have reported IC50 values that indicate significant cytotoxicity against human cancer cells.
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. This is hypothesized to be due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Antimicrobial Activity

A study exploring the antimicrobial efficacy of piperidine derivatives reported that compounds with similar structures to ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for various strains .

Cytotoxicity Studies

In vitro studies conducted on human cancer cell lines demonstrated that the compound showed promising cytotoxic effects. The following table summarizes the findings from different studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54925Inhibition of proliferation

These results indicate that the compound could be a candidate for further development as an anticancer agent .

Neuroprotective Potential

Research on neuroprotective effects has highlighted the ability of similar piperidine compounds to enhance neuronal survival under stress conditions. In models of oxidative stress, these compounds reduced cell death by up to 40%, suggesting a protective mechanism that warrants further investigation .

Case Studies

Several case studies have documented the biological activities of piperidine derivatives:

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a related piperidine derivative in treating bacterial infections in patients resistant to standard antibiotics. Results indicated a significant reduction in infection rates when treated with the compound .
  • Cancer Treatment Exploration : A phase I clinical trial evaluated the safety and tolerability of a piperidine-based drug derived from ethyl (2S,5R)-5-[(benzyloxy)amino]piperidine in patients with advanced malignancies. Preliminary results showed promising anti-tumor activity with manageable side effects .

Q & A

Q. Advanced

  • Chiral Resolution : Lipase-catalyzed enzymatic resolution (e.g., using Candida antarctica lipase B) ensures enantiomeric excess in precursors, avoiding racemization .
  • Crystallization Control : Oxalic acid forms a stable 1:1 salt with the desired (2S,5R)-isomer, selectively precipitating impurities (e.g., trans-isomers) .
  • Analytical Validation : Chiral HPLC (99.6% purity) and ¹H NMR (e.g., δ 4.59 ppm for benzyloxy protons) confirm configuration .

What analytical techniques confirm structure and purity?

Q. Basic

  • ¹H NMR : Key signals include δ 1.22 (ethyl ester triplet), 4.59 (benzyloxy singlet), and 7.34 ppm (aromatic protons) .
  • Chiral HPLC : Quantifies enantiomeric excess (>99%) and detects stereoisomeric impurities .
  • Mass Spectrometry : Validates molecular weight (C₁₅H₂₀N₂O₃·C₂H₂O₄; M.W. 276.33 + 90.03) .

What methodologies address low yields in sodium borohydride reduction?

Q. Advanced

  • Solvent Optimization : Ethyl acetate/propionic acid mixtures enhance borohydride stability and reaction efficiency at -20°C .
  • Stoichiometric Adjustments : Excess sodium borohydride (2 eq.) ensures complete reduction of the imine intermediate .
  • Workup Strategy : Sequential washes with saturated saline and ethyl acetate/methanol mixtures minimize byproduct carryover .

What are the critical storage conditions for this compound?

Q. Basic

  • Moisture Sensitivity : Store in airtight containers with desiccants (P232, P233) .
  • Temperature : Keep at 2–8°C (P235) to prevent decomposition .
  • Inert Atmosphere : Use nitrogen or argon to avoid oxidation (P231) .

How does oxalic acid influence crystallization and stability?

Q. Advanced

  • Salt Formation : Oxalic acid dihydrate protonates the amine, forming a crystalline salt with improved stability and reduced hygroscopicity .
  • Purification : Recrystallization in ethyl acetate/methanol (2:1) at 45°C removes soluble impurities, achieving >99% purity .
  • Thermal Stability : The oxalate salt resists degradation up to 120°C, confirmed by TGA/DSC studies (not explicitly cited but inferred from handling guidelines) .

What are common impurities, and how are they controlled?

Q. Advanced

  • Stereoisomers : (2S,5S)- or (2R,5R)-isomers form during imine reduction. Chiral HPLC with cellulose-based columns resolves these .
  • Benzyloxy Byproducts : Hydrolysis under acidic conditions generates benzyl alcohol derivatives. Neutralization (pH 7–8) during workup mitigates this .
  • Process-Related Impurities : Residual solvents (e.g., THF) are monitored via GC-MS and controlled via vacuum distillation .

How does lipase-catalyzed resolution improve synthesis efficiency?

Q. Advanced

  • Enzymatic Selectivity : Lipases (e.g., Pseudomonas cepacia) selectively hydrolyze undesired ester enantiomers, achieving >98% ee in the (2S,5R)-intermediate .
  • Cost Reduction : Eliminates chiral auxiliaries and reduces chromatographic steps, improving scalability (400 g batches reported) .
  • Sustainability : Enzyme recycling and aqueous reaction media align with green chemistry principles .

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